molecular formula C25H32Cl2O2 B14567594 (2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone CAS No. 61679-43-4

(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone

Cat. No.: B14567594
CAS No.: 61679-43-4
M. Wt: 435.4 g/mol
InChI Key: SNZAXKYJXRNOER-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is a chemical compound known for its unique structure and properties It consists of a dichlorophenyl group and a dodecyl-hydroxyphenyl group connected by a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone typically involves the reaction of 1-bromododecane with resorcinol in the presence of potassium carbonate in refluxing acetone . This reaction proceeds over a period of 16 to 20 hours, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxyl group can form hydrogen bonds, while the dichlorophenyl group can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(5-dodecyl-2-methoxyphenyl)methanone
  • (2,4-Dichlorophenyl)(5-dodecyl-2-aminophenyl)methanone
  • (2,4-Dichlorophenyl)(5-dodecyl-2-nitrophenyl)methanone

Uniqueness

(2,4-Dichlorophenyl)(5-dodecyl-2-hydroxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

61679-43-4

Molecular Formula

C25H32Cl2O2

Molecular Weight

435.4 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(5-dodecyl-2-hydroxyphenyl)methanone

InChI

InChI=1S/C25H32Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16-24(28)22(17-19)25(29)21-15-14-20(26)18-23(21)27/h13-18,28H,2-12H2,1H3

InChI Key

SNZAXKYJXRNOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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